

# Core Molecular Profile and Physicochemical Characteristics

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## Compound of Interest

Compound Name: *5-methoxy-2-phenyl-1H-indole*

CAS No.: 5883-96-5

Cat. No.: B1596085

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**5-methoxy-2-phenyl-1H-indole** (CAS No. 5883-96-5) is an aromatic heterocyclic organic compound. Its structure features a bicyclic indole core, comprising a fused benzene and pyrrole ring, substituted with a methoxy group at the 5-position and a phenyl group at the 2-position. This substitution pattern significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

The core physicochemical data for **5-methoxy-2-phenyl-1H-indole** are summarized below. It is important to note that while experimental data for properties such as pKa and LogP are not readily available in public literature, its structural features—a weakly acidic N-H proton on the indole ring and significant nonpolar surface area—suggest a high lipophilicity and low aqueous solubility.

Property	Value	Source(s)
IUPAC Name	5-methoxy-2-phenyl-1H-indole	-
CAS Number	5883-96-5	[1]
Molecular Formula	C <sub>15</sub> H <sub>13</sub> NO	[1][2]
Molecular Weight	223.27 g/mol	[2][3]
Appearance	Yellow to white solid	[2]
Boiling Point	427.2°C at 760 mmHg	[2]
Density	1.167 g/cm <sup>3</sup>	[2]
Aqueous Solubility	<0.5 µg/mL (at pH 7.4)	[3]
Refractive Index	1.65	[2]
Storage Conditions	Store sealed in a dry environment at 2 to 8 °C	[2]

## Spectroscopic Signature for Structural Verification

Unambiguous structural confirmation is paramount. The following spectroscopic data provide a detailed fingerprint for the identification and purity assessment of **5-methoxy-2-phenyl-1H-indole**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are diagnostic, clearly resolving the aromatic protons and carbons of the indole and phenyl rings, as well as the characteristic methoxy group.

Table 2: <sup>1</sup>H NMR Spectroscopic Data (300 MHz, CDCl<sub>3</sub>)[4]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
8.22	s	-	1H	N-H
7.61	d	7.2	2H	Phenyl H (ortho)
7.43 - 7.24	m	-	4H	Phenyl H (meta, para), Indole H
7.08	s	-	1H	Indole H
6.85	d	8.1	1H	Indole H
6.74	s	-	1H	Indole H

| 3.85 | s | - | 3H | -OCH<sub>3</sub> |

Table 3: <sup>13</sup>C NMR Spectroscopic Data (75 MHz, CDCl<sub>3</sub>)[4]

Chemical Shift ( $\delta$ , ppm)	Assignment
154.4, 152.0, 138.5, 129.7	Aromatic C
128.1, 127.7, 125.0	Aromatic C
112.6, 111.6, 102.2, 99.8	Aromatic C

| 55.8 | -OCH<sub>3</sub> |

## Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

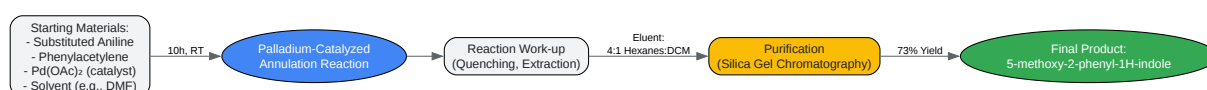
Table 4: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Key Data	Source
MS (EI)	m/z 223 (M <sup>+</sup> , 100%), 199 (22%)	[4]

| IR (KBr,  $\text{CDCl}_3$ ) |  $\nu$  ( $\text{cm}^{-1}$ ): 3424 (N-H stretch), 1476, 1215, 1150, 763, 737 [\[4\]](#) |

## Synthesis and Purification Workflow

The synthesis of 2-substituted indoles is well-established, with palladium-catalyzed methods offering a reliable route. A documented procedure for **5-methoxy-2-phenyl-1H-indole** highlights a palladium(II) acetate-catalyzed reaction, which provides a good yield and a clear pathway for obtaining the target compound.



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Caption: General workflow for the synthesis of **5-methoxy-2-phenyl-1H-indole**.

## Step-by-Step Synthesis Protocol

This protocol is adapted from a reported synthesis.[\[4\]](#)

- **Reaction Setup:** In an appropriate reaction vessel, combine the starting aniline precursor (0.5 mmol scale) and phenylacetylene.
- **Catalyst Addition:** Add Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) to the mixture, constituting 5 mol% of the limiting reagent.
- **Reaction Execution:** Allow the reaction to proceed at room temperature for approximately 10 hours, with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Purification:** Upon completion, concentrate the reaction mixture and purify the crude product using silica gel column chromatography. Elute the column with a solvent system of 4:1 hexanes:dichloromethane.
- **Product Isolation:** Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield **5-methoxy-2-phenyl-1H-indole** as a solid.

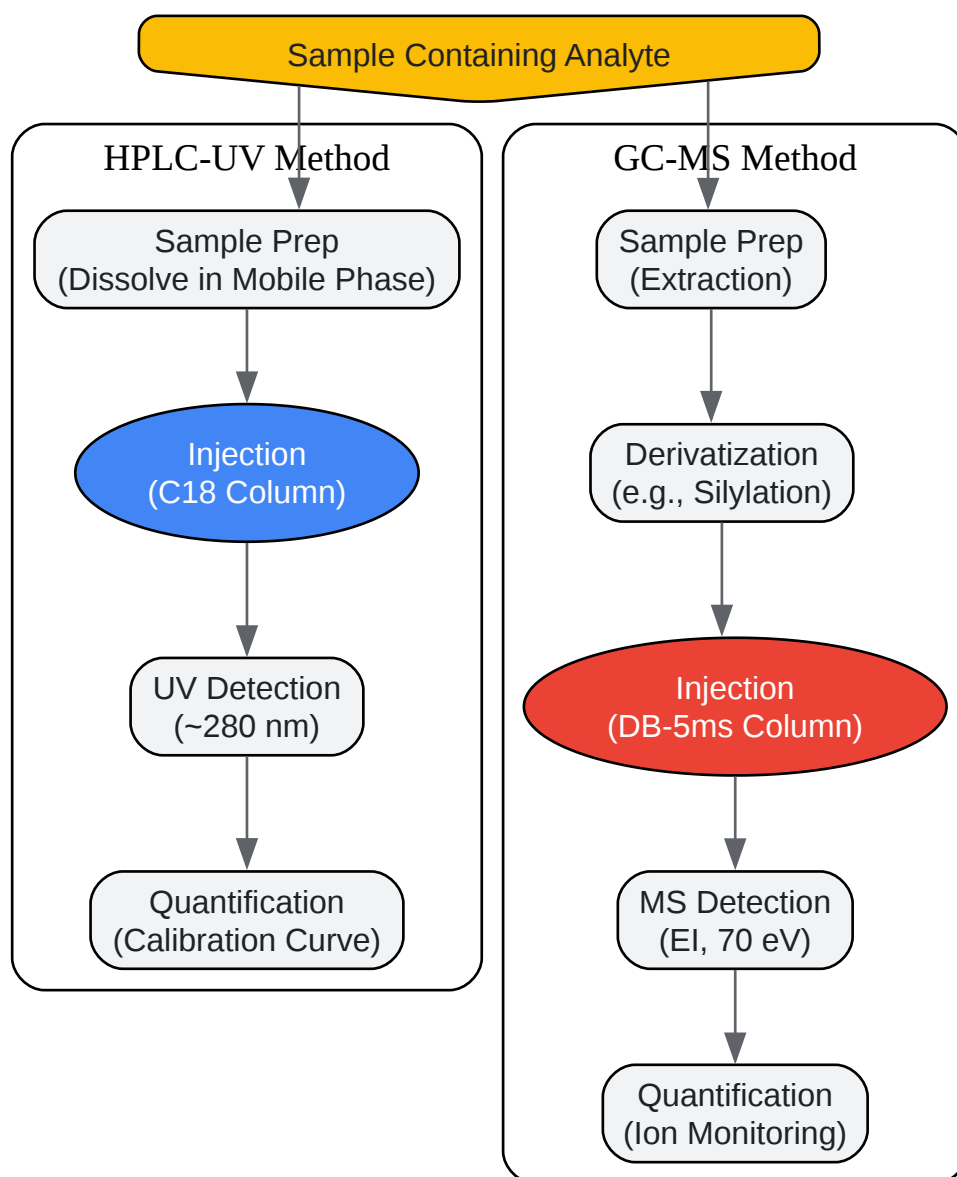
## Chemical Reactivity and Stability

The chemical behavior of **5-methoxy-2-phenyl-1H-indole** is dictated by the electron-rich nature of the indole nucleus. The presence of the electron-donating methoxy group at the 5-position further activates the ring system towards electrophilic attack.

- **Electrophilic Substitution:** Indoles typically undergo electrophilic substitution at the C3 position due to the stability of the resulting intermediate. However, in 2-substituted indoles like this one, the C3 position is sterically accessible and remains the primary site of reaction. The methoxy group at C5 enhances the nucleophilicity of the ring, facilitating reactions such as halogenation, nitration, and Friedel-Crafts acylation, primarily at the C3, C4, and C6 positions.<sup>[5][6]</sup>
- **N-H Acidity:** The proton on the indole nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.
- **Stability:** The compound is generally stable under standard laboratory conditions but should be protected from light. It is recommended to be stored in a sealed container in a refrigerator to prevent potential degradation over time.<sup>[2]</sup>

## Analytical Methodologies

Accurate quantification of **5-methoxy-2-phenyl-1H-indole** requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for the analysis of indole derivatives.



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Caption: Standard analytical workflows for the quantification of indole derivatives.

## High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for routine quantification and purity analysis.[7][8]

- Instrumentation: HPLC system with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient elution using acetonitrile and water (acidified with 0.1% formic or trifluoroacetic acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25-30  $^{\circ}$ C.
- Detection: UV detection at approximately 280 nm.
- Quantification: Generate a calibration curve using certified reference standards.
- Rationale: Reversed-phase HPLC is ideal for separating moderately polar to nonpolar compounds. The acidic modifier in the mobile phase ensures the indole N-H is protonated, preventing interaction with residual silanols on the column and thus minimizing peak tailing. [9]

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS provides higher sensitivity and structural confirmation, which is particularly useful for identifying metabolites or trace impurities. [9][10]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: Liquid-liquid extraction may be required for complex matrices.
- Derivatization (Causality): The indole N-H proton can cause peak tailing and poor chromatographic performance on many GC columns. To mitigate this and improve thermal stability and volatility, derivatization is essential. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. [7][10]
  - Evaporate the sample extract to dryness under a nitrogen stream.
  - Add BSTFA and a suitable solvent (e.g., acetonitrile).
  - Heat the mixture (e.g., 70 $^{\circ}$ C for 30 minutes) to complete the reaction.

- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
- Carrier Gas: Helium.
- Injector Temperature: 280-300°C.
- Oven Program: Start at a lower temperature (e.g., 80-120°C), then ramp to a final temperature of 280-300°C.
- MS Ionization: Electron Impact (EI) at 70 eV.

## Biological and Toxicological Context

While this guide focuses on physicochemical properties, understanding the biological relevance is crucial for drug development professionals. The 2-phenylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.

- **Anticancer Potential:** Derivatives of 2-phenylindole have been synthesized and evaluated as selective estrogen receptor modulators (SERMs) for hormone-dependent breast cancers.<sup>[11]</sup> Some have shown potent antiproliferative and pro-apoptotic activity in cancer cell lines.<sup>[11]</sup>
- **Anti-inflammatory Activity:** Methoxy-substituted indoles have been investigated for their anti-inflammatory properties, with some derivatives showing potent inhibition of cyclooxygenase (COX) enzymes.<sup>[5]</sup>
- **Neuropharmacology:** The 5-methoxyindole core is structurally related to the neurohormone melatonin and the neurotransmitter serotonin. While 5-methoxyindole itself has a low affinity for melatonin receptors, its derivatives are frequently explored for neurological applications.<sup>[12][13]</sup>
- **Metabolism:** Specific metabolic pathways for **5-methoxy-2-phenyl-1H-indole** are not well-documented. However, based on related structures, likely metabolic routes in vivo would include hydroxylation of the aromatic rings (both phenyl and indole) and O-demethylation of the methoxy group, followed by conjugation for excretion.

## Conclusion

**5-methoxy-2-phenyl-1H-indole** is a compound with a well-defined chemical profile. Its synthesis is achievable through established palladium-catalyzed methods, and its structure can be unequivocally confirmed by a combination of NMR, MS, and IR spectroscopy. Its reactivity is dominated by the electron-rich indole core, and robust analytical methods exist for its reliable quantification. The established biological relevance of the 2-phenylindole scaffold makes this molecule and its derivatives compelling candidates for further investigation in medicinal chemistry and drug discovery programs.

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